Dibenzo[a,j]naphthacene
Description
Significance of Dibenzo[a,j]naphthacene Scaffolds in Modern Chemistry and Materials Science
The rigid, planar structure and extended π-electron system of this compound and its derivatives make them highly attractive for applications in modern chemistry and materials science. vulcanchem.com These characteristics are fundamental to their potential use in the development of organic semiconductors. The planar nature of the molecule facilitates efficient intermolecular π-π stacking, which is crucial for charge transport in electronic devices.
Furthermore, the core structure of this compound can be chemically modified, allowing for the fine-tuning of its electronic and physical properties. This versatility has led to the synthesis of various derivatives with tailored characteristics for specific applications. For instance, the introduction of different functional groups can influence the molecule's solubility, self-assembly behavior, and electronic energy levels, making it a valuable building block for advanced materials. rsc.orgrsc.org
Historical Context and Evolution of Research Perspectives on this compound Architectures
Early research on PAHs, including this compound, was primarily driven by their identification in coal tar and their association with environmental and health studies. acs.org The initial focus was on their detection, isolation, and the study of their fundamental chemical properties.
Over time, the perspective on this compound and related architectures has evolved significantly. The advent of modern synthetic techniques has enabled the precise construction of complex this compound-based molecules. acs.orgtandfonline.comrsc.org This has shifted the research focus towards exploring their potential in materials science. Scientists are now investigating the application of these compounds in areas such as organic electronics, where their unique photophysical and electronic properties can be harnessed. vulcanchem.comacs.orgmpg.de This evolution reflects a broader trend in PAH research, moving from primarily environmental concerns to the design and creation of functional organic materials. mdpi.comacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[12.12.0.03,12.04,9.016,25.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-22-16-26-20(14-21(22)15-25(19)23)12-10-18-6-2-4-8-24(18)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNFCVLJZXKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C5C=CC6=CC=CC=C6C5=C4)C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177224 | |
| Record name | Dibenzo(a,j)naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227-04-3 | |
| Record name | Dibenzo(a,j)naphthacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(a,j)naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(A,J)NAPHTHACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MML5D3EP3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Dibenzo A,j Naphthacene and Its Derivatives
Strategies for Regiospecific and Stereoselective Synthesis of Dibenzo[a,j]naphthacene
The precise control over the arrangement of atoms within the this compound skeleton is crucial for its properties. Several synthetic strategies have been devised to achieve this, each with its own advantages in terms of efficiency and the ability to introduce specific substituents.
Diels-Alder Cycloaddition Approaches Utilizing ortho-Quinodimethane Precursors
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a key strategy for constructing the this compound framework. nih.govchemrxiv.orgacademie-sciences.frwaseda.jpnih.gov This approach often involves the in situ generation of highly reactive ortho-quinodimethanes, which then act as the diene component in the cycloaddition. nih.govchemrxiv.orgacademie-sciences.frwaseda.jpnih.gov
Recent advancements have focused on developing milder and more efficient ways to generate ortho-quinodimethanes. chemrxiv.orgwaseda.jp For instance, a palladium-catalyzed multicomponent assembly reaction of readily available chemicals has been shown to produce these reactive intermediates, avoiding the need for laborious precursor preparation. chemrxiv.orgwaseda.jp
Tandem C–H Olefination, Cycloaddition, and Decarboxylative Aromatization Routes
A regiospecific synthesis of dibenzo[a,j]anthracene (a related structure) derivatives has been achieved through a tandem sequence involving C–H olefination, cycloaddition, and decarboxylative aromatization. nih.gov This strategy allows for the controlled introduction of functional groups at specific positions. The process begins with the sequential carboxylate-directed palladium-catalyzed C-H olefination of a cyclohexa-2,5-diene-1-carboxylic acid to form a 1,3-diene. nih.gov This diene then undergoes a [4+2] cycloaddition with a benzyne (B1209423) precursor, followed by an oxidative and decarboxylative aromatization step to yield the final dibenzo[a,j]anthracene derivative. nih.gov A notable aspect of this route is the unusual elimination of a t-butyl group during the final aromatization step. nih.gov This multi-step process, involving dehydrogenation and olefination, highlights the utility of C-H activation in building complex aromatic systems. nih.gov
Palladium-Catalyzed Cross-Coupling and Subsequent Cyclization Pathways for this compound Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the construction of this compound derivatives and other complex heterocyclic systems. nih.govbenthamscience.comsioc-journal.cnresearchgate.netrsc.org These methods offer a high degree of control and functional group tolerance. rsc.orgrsc.org
One powerful approach involves a one-pot multi-annulation sequence using a single palladium catalyst to synthesize functionalized dibenzo[g,p]chrysene (B91316), a nanographene motif, from 2-iodobiphenyls and diarylacetylenes. rsc.orgrsc.org This method allows for the rapid creation of derivatives bearing various polar functionalities like hydroxy and amino groups. rsc.orgrsc.org The general principle often involves the cross-coupling of readily accessible precursors, which then undergo spontaneous intramolecular condensation to form the desired heterocyclic scaffold. nih.govbenthamscience.com For instance, the synthesis of dibenzodiazepines can be achieved by the palladium-catalyzed coupling of precursors with ammonia, followed by cyclization. nih.govbenthamscience.com
The versatility of this approach is further demonstrated by the synthesis of dibenzo[a,c]cyclooctatetraenes through a palladium-catalyzed [4+4] cyclic homocoupling of borylvinyl iodobenzene (B50100) derivatives. rsc.org This highlights the ability of palladium catalysis to facilitate the formation of various ring sizes and complex aromatic architectures.
| Catalyst/Reagent | Reactants | Product | Key Features |
| Palladium Acetate (Pd(OAc)₂) | 2-Iodobiphenyls, Diarylacetylenes | Functionalized Dibenzo[g,p]chrysene | One-pot, multi-annulation sequence with high functional group tolerance. rsc.orgrsc.org |
| Palladium Catalyst | o-Carbonyl(anilines or phenols), 1,2-Dihaloarenes, Ammonia | Dibenzodiazepine analogs | Cross-coupling followed by spontaneous intramolecular condensation. nih.gov |
| Palladium Catalyst | Borylvinyl iodobenzene derivatives | Dibenzo[a,c]cyclooctatetraenes | Selective [4+4] cyclic homocoupling. rsc.org |
Photochemical Cyclization and Cyclodehydroiodination Techniques for Polyaromatic Frameworks
Photochemical methods provide a powerful and often milder alternative to traditional thermal reactions for the synthesis of polyaromatic frameworks. acs.org Photochemical cyclodehydroiodination (PCDHI) has proven to be an efficient technique for constructing complex nanographene structures. acs.org
For example, the synthesis of dibenzo[hi,st]ovalene was achieved through a sequence involving iodination-benzannulation followed by PCDHI. acs.org This photochemical step, carried out by irradiating the iodinated precursor with UV light in the presence of a base, resulted in a high yield of the cyclized product. acs.org This method avoids the often harsh conditions of the Scholl reaction, a common but sometimes problematic method for intramolecular oxidative cyclodehydrogenation. acs.org
Similarly, photochemical cyclodehydrochlorination (CDHC) has been used to prepare novel nanographenes from chlorinated precursors. researchgate.net This reaction can be very fast, with some cyclizations completing within minutes, and is compatible with a range of substrates, including those containing heteroatoms like nitrogen and sulfur. researchgate.net These photochemical techniques represent a significant advance in the synthesis of complex PAHs, offering high regioselectivity and efficiency. acs.orgresearchgate.net
Reductive Aromatization as a Key Step in this compound Synthesis
Reductive aromatization is a crucial final step in several synthetic routes to this compound and other polycyclic aromatic hydrocarbons. tandfonline.comnist.govnih.govrsc.orgchinesechemsoc.org This process converts a non-aromatic or partially aromatic intermediate into the final, fully conjugated aromatic system.
In the synthesis of this compound via the Diels-Alder approach, reductive aromatization follows the initial cycloaddition reaction. tandfonline.comnist.gov Similarly, in the synthesis of an oxanorbornene-fused dibenzo[de,qr]tetracene nanobox, reductive aromatization of the Diels-Alder adduct with a reagent like TiCp₂Cl₂/Zn leads to the deoxygenated, aromatic product. nih.gov Different reducing agents can be employed depending on the specific substrate and desired outcome. For instance, while reagents like H₂SnCl₄ have been used, others such as NaI/trimethylsilyl iodide (TMSI) have been found to be effective in other systems, leading to hydrogenated derivatives. nih.govchinesechemsoc.org The choice of reagent is critical, as some conditions may lead to partial reduction or be ineffective. chinesechemsoc.org
Functionalization and Derivatization Strategies for Tailored Dibenzo[a,j]naphthacenes
The ability to introduce functional groups onto the this compound core is essential for tuning its electronic and physical properties for specific applications. Various strategies have been developed to achieve this functionalization.
Palladium-catalyzed multi-annulation sequences are particularly effective for creating functionalized dibenzo[g,p]chrysene derivatives. rsc.orgrsc.org This one-pot method demonstrates high functional group tolerance, allowing for the incorporation of amino, hydroxy, and carboxylic acid groups, as well as pyridinic nitrogens. rsc.orgrsc.org These incorporated functional groups can then serve as reactive sites for further derivatization, enabling the synthesis of more complex structures like azobenzene-containing nanographenes and ionic derivatives. rsc.orgrsc.org
The tandem C-H olefination and cycloaddition route for dibenzo[a,j]anthracenes also allows for the introduction of functional groups at specific positions (5 and 9) by selecting appropriately substituted starting materials. nih.gov This regioselective functionalization is a key advantage of this synthetic approach.
Furthermore, supramolecular strategies have been employed for the regioselective functionalization of related large PAHs like fullerenes. nih.gov While not directly applied to this compound in the provided context, this approach of using "supramolecular masks" to control the position of chemical modification on a complex aromatic surface represents a promising avenue for future derivatization strategies.
| Functionalization Method | Functional Groups Introduced | Potential Further Reactions |
| Palladium-catalyzed multi-annulation | Amino, hydroxy, carboxylic acid, pyridinic nitrogen rsc.orgrsc.org | Amide coupling, nitrosation followed by coupling, Sandmeyer reaction, alkylation to form ionic derivatives. rsc.orgrsc.org |
| Tandem C-H olefination and cycloaddition | Phenyl groups at positions 5 and 9. nih.gov | Further modification of the introduced aryl groups. |
| Supramolecular masking (on fullerenes) | Bingel cyclopropanated addends, acene cycloadded addends. nih.gov | Sequential addition of multiple functional groups at specific locations. nih.gov |
Controlled Introduction of Peripheral Substituents
The functionalization of the this compound core is crucial for modulating its solubility, electronic properties, and solid-state packing. Controlled introduction of substituents at specific peripheral positions can be achieved through either the functionalization of pre-formed aromatic systems or by constructing the core from already substituted building blocks.
Late-stage functionalization often involves the introduction of halogen atoms, such as iodine, onto the PAH skeleton, which then serve as versatile handles for further modification via cross-coupling reactions. For instance, a multi-step approach involving a double iodonium-induced electrophilic cyclization in the presence of a palladium catalyst has been used to synthesize 6,8-diiododi-benzo[a,j]anthracenes. frontiersin.org These iodo-derivatives are prime candidates for introducing a wide array of functional groups through well-established cross-coupling chemistry. nih.gov Similarly, palladium-catalyzed multi-annulation sequences have proven effective for the one-pot synthesis of other functionalized nanographenes, allowing for the incorporation of polar functionalities like hydroxy and amino groups that are often incompatible with harsher synthetic methods. rsc.org
Alternatively, a "bottom-up" approach involves the assembly of the polycyclic system from smaller, pre-functionalized precursors. One such method involves the condensation of phenylacetates with corresponding pyrylium (B1242799) salts, followed by a palladium-catalyzed dehydrohalogenation to yield alkoxy-functionalized dibenzo[fg,op]naphthacenes. nih.govacs.org This strategy ensures the precise placement of substituents on the final structure. Another powerful technique is the reaction of key intermediates with organometallic reagents; for example, substituted dibenzo[hi,st]ovalene derivatives have been prepared by reacting a diol precursor with various Grignard or organolithium reagents to introduce diverse alkyl and aryl groups. acs.orgsemanticscholar.org These methods provide robust control over the final molecular architecture.
Table 1: Strategies for Peripheral Functionalization of this compound and Related PAHs
| Strategy | Key Reaction | Precursors | Introduced Substituents | Reference |
|---|---|---|---|---|
| Late-Stage Functionalization | Pd-catalyzed Iodonium Cyclization | (Z,Z)-p-styrylstilbene derivatives | Iodine | frontiersin.org |
| Bottom-Up Synthesis | Pd-catalyzed Dehydrohalogenation | 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes | Alkoxy groups | nih.govacs.org |
| Bottom-Up Synthesis | One-Pot Multi-annulation | Iodobiaryl and diarylacetylene derivatives | Hydroxy, amino, pyridinic nitrogen | rsc.org |
| Bottom-Up Synthesis | Grignard/Organolithium Addition | Diol intermediates of PAHs | Alkyl, Aryl (functionalized) | acs.orgsemanticscholar.org |
Heteroatom Doping and Boron-Nitrogen (BN) Isosterism in Related Conjugated Systems
Heteroatom doping, the substitution of one or more carbon atoms in an aromatic framework with elements like boron, nitrogen, or oxygen, is a powerful strategy to manipulate the electronic and physical properties of PAHs. nih.govmdpi.com A particularly effective approach is BN/CC isosterism, where a carbon-carbon (C=C) double bond is replaced with an isoelectronic and isosteric boron-nitrogen (B-N) unit. researchgate.netnih.gov Although they share the same number of valence electrons, the difference in electronegativity between boron and nitrogen introduces polarity and alters the frontier molecular orbital distributions, significantly impacting the material's properties without drastically changing its size or shape. bohrium.com
This strategy has been successfully applied to a variety of conjugated systems related to this compound. For example, the introduction of BN units into pyrene, a core structural motif within dibenzonaphthacene, has been shown to cause a bathochromic (red) shift in both absorption and emission spectra. acs.org The precise positioning of the BN moiety is critical, as different isomers exhibit markedly different electronic structures and optical properties. acs.org
The concept extends to larger and more complex PAHs. Syntheses of BN-doped ixene and NBN-doped versions of bis-tetracene and peri-tetracene have been reported, demonstrating that heteroatom doping can enhance the stability of reactive zigzag-edged PAHs and tune their optoelectronic characteristics. researchgate.netnih.gov For instance, zwitterionic N-doped dibenzophenalenes show greater stability compared to their open-shell all-carbon counterparts. nih.gov The development of novel synthetic methods, such as the acid-catalyzed heteroatom cycloaddition at the (BN)2 bay region of a dibenzoperylene, further expands the toolbox for creating complex BN-doped nanostructures. researchgate.net These examples from related systems highlight the immense potential of BN/CC isosterism to create novel derivatives of this compound with tailored functionalities for advanced applications. sioc-journal.cn
Table 2: Comparison of All-Carbon PAHs and their BN-Doped Analogues
| PAH System | Doping Strategy | Key Property Change | Application Field | Reference |
|---|---|---|---|---|
| Pyrene | BN-substitution | Bathochromic shift in absorption/emission | Organic Electronics | acs.org |
| Bis-anthene | B-doping | Enhanced stability, intense fluorescence | Organic Electronics | nih.gov |
| Dibenzophenalene | N-doping (zwitterionic) | Higher stability than open-shell analog | Materials Science | nih.gov |
| Dibenzo[g,p]chrysene | Pyridinic N-doping | Modulated solubility and photophysics | Organic Electronics | rsc.org |
| Dibenzoperylene | (BN)2 bay region cycloaddition | Formation of novel B2N2CO rings | Materials Synthesis | researchgate.net |
Catalytic Approaches in this compound Synthesis (e.g., Gold-Catalyzed)
Catalytic methods, particularly those employing transition metals, offer efficient and often milder routes to complex PAHs like this compound, circumventing the need for harsh conditions typically required in classical condensation reactions. Gold catalysts, in particular, have emerged as powerful tools for the cyclization of alkyne-containing precursors.
Gold-catalyzed synthesis has been effectively used to prepare dibenzo[a,h]anthracenes, close structural isomers of this compound. frontiersin.org A one-pot double cyclization of dihaloethynylterphenyl precursors using 20 mol% of AuCl in toluene (B28343) successfully yielded the desired polycyclic core. frontiersin.org The mechanism of such transformations is believed to proceed through the dual activation of diyne systems, where one alkyne is activated as an electrophile via π-coordination to the gold catalyst, while the other acts as a nucleophile, leading to cyclization. researchgate.net Evidence for gold vinylidene complexes as key intermediates in these catalytic cycles has been reported in the synthesis of related dibenzopentalenes. researchgate.net
Besides gold, other transition metals are widely employed. Palladium-catalyzed reactions are particularly prominent. For example, the intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives is a viable route to the dibenz[a,h]anthracene (B1670416) scaffold. frontiersin.org Furthermore, palladium-catalyzed coupling of diyne-derived zirconacyclopentadienes with diiodobenzenes has been used to construct substituted naphthacene (B114907) skeletons. nih.gov Nickel catalysts have also proven effective; for instance, a Ni(0) complex can catalyze the formation of various dibenzopentalenes from 1,2-bis(phenylethynyl)benzene (B11943125) precursors. mdpi.com These catalytic strategies provide powerful and versatile platforms for the synthesis of this compound and its derivatives.
Table 3: Catalytic Systems for the Synthesis of this compound and Related PAHs
| Catalyst System | Precursor Type | Reaction Type | Resulting Core Structure | Reference |
|---|---|---|---|---|
| AuCl | Dihaloethynylterphenyl | One-pot double cyclization | Dibenzo[a,h]anthracene | frontiersin.org |
| Gold(I) complexes | Arene-1,2-diynes | Cyclization | Dibenzopentalene | researchgate.net |
| Pd(PPh)3 / K2CO3 | (Z,Z)-p-styrylstilbene derivative | Intramolecular double cyclization | Dibenz[a,h]anthracene | frontiersin.org |
| Ni(cod)2 / PPh3 | 1,2-Bis(phenylethynyl)benzene | Cyclization | Dibenzopentalene | mdpi.com |
| [RuH2(CO)(PPh3)] | Aromatic ketones | C-H arylation | Dibenzo[a,h]anthracene | frontiersin.org |
Theoretical and Computational Investigations of Dibenzo A,j Naphthacene Electronic Structure
Quantum Chemical Methodologies for Electronic Property Prediction
A variety of quantum chemical methods are utilized to predict the electronic characteristics of complex organic molecules. The choice of method depends on the desired accuracy and the specific property being investigated, ranging from ground-state geometry to excited-state dynamics and charge transport parameters.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and ground-state properties of molecules. rsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for large systems like PAHs. aps.org DFT calculations are foundational for understanding the geometry and orbital landscape of dibenzo[a,j]naphthacene.
The process typically begins with geometry optimization, where DFT is used to find the lowest energy arrangement of atoms, defining the molecule's stable structure. Various exchange-correlation functionals, which are the core of DFT approximations, can be employed. For instance, functionals like B3LYP and BP86 have been used in studies of dibenzopolyacenes to calculate their geometries and vibrational spectra. researchgate.net The reliability of the predicted geometry and other properties is highly dependent on the chosen functional. rsc.org For certain complex cases, such as diradical singlet states, specialized approaches like broken-symmetry DFT may be necessary to accurately determine the geometry. researchgate.net Once the optimized geometry is obtained, DFT provides detailed information about the molecular orbitals, including their shapes, energies, and distribution, which is crucial for analyzing the electronic behavior of the molecule.
While ground-state DFT is limited to ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) extends the framework to investigate electronic excited states. uci.eduarxiv.org This method has become extremely popular in quantum chemistry for calculating electronic excitation energies and characterizing absorption spectra. uci.eduresearchgate.net
TD-DFT is frequently used to predict the transition energies to low-lying excited states in PAHs and their radical ions with considerable accuracy. acs.org For example, TD-DFT calculations have successfully confirmed the existence of low-lying electronic absorptions in the infrared region for the radical anions of compounds like dibenzotetracene. researchgate.net The method can also be used to understand how chemical modifications affect excited state properties. uni-heidelberg.de However, the accuracy of TD-DFT can be limited by the choice of exchange-correlation functional, especially for certain types of excitations. aps.org Standard functionals often suffer from self-interaction error, which can lead to a significant underestimation of energies for charge-transfer (CT) excited states, where an electron and hole are spatially well-separated. aps.orgrsc.org
For electronic systems that cannot be accurately described by a single electronic configuration, such as molecules with significant diradical character or other forms of strong electron correlation, multiconfigurational methods are required. unige.chub.edu These methods use a wave function that is a linear combination of multiple electronic configurations, providing a more robust description. unige.ch
The Complete Active Space Self-Consistent Field (CASSCF) method is a widely used multiconfigurational approach. unige.chub.edu It allows for a proper description of systems with degeneracies or near-degeneracies among molecular orbitals. ub.edu Dynamic electron correlation, which is the instantaneous interaction between electrons, can be subsequently included using methods like second-order perturbation theory (CASPT2). ub.edu While powerful, these methods have a high computational cost that can be prohibitive for very large molecules. ub.edu As an alternative, spin-flip (SF) methods have been developed, which can provide a multiconfigurational description within a single-reference framework, offering a balance between accuracy and computational feasibility for studying complex open-shell systems. ub.edu
The efficiency of charge transport in organic materials is governed by key parameters, including the reorganization energy (λ) and electronic coupling between adjacent molecules. The reorganization energy is the energy required to deform the molecule and its surrounding environment upon accepting or donating a charge. arxiv.org It is a critical factor influencing charge transfer rates. uni-tuebingen.de
The total reorganization energy is composed of two parts: the inner (or intramolecular) contribution and the outer (or external) contribution. uni-tuebingen.de The inner reorganization energy results from the changes in the equilibrium geometry of the molecule as it transitions between its neutral and charged states. uni-tuebingen.de The outer reorganization energy arises from the polarization and relaxation of the surrounding medium. uni-tuebingen.de DFT calculations are commonly used to compute the inner reorganization energy by optimizing the geometries of both the neutral and ionized states of the molecule. The outer reorganization energy can be estimated using various models, including polarizable force fields. researchgate.net For oligoacenes, it has been found that the external reorganization energy can be asymmetric for electron and hole transfer processes. researchgate.net A lower reorganization energy generally leads to a higher charge transfer rate. uni-tuebingen.de
Table 1: Calculated Reorganization Energies for Related Aromatic Systems This table presents illustrative data for related compounds to provide context for the values expected in this compound studies. Values are system- and method-dependent.
| Compound | Process | Inner Reorganization Energy (λ_int) | External Reorganization Energy (λ_ext) | Calculation Method |
|---|---|---|---|---|
| Naphthalene | Oxidation | ~0.10 - 0.13 eV | ~0.40 eV | DFT / MD Simulations nih.gov |
| Naphthalene | Reduction | ~0.10 - 0.13 eV | ~0.70 eV | DFT / MD Simulations nih.gov |
| Pentacene (B32325) | Hole Transfer | ~0.09 eV | ~0.11 eV | QM/MM |
Analysis of Frontier Molecular Orbitals (FMOs) in Dibenzo[a,j]naphthacenes
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—play a central role in determining the electronic and optical properties of a molecule. Their energy levels and spatial distributions dictate chemical reactivity and are fundamental to understanding electronic transitions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and the energy of its lowest electronic excitation. researchgate.net Theoretical calculations, particularly using DFT, are extensively employed to determine this gap for PAHs. researchgate.net
Theoretical studies on series of PAHs have shown that the HOMO-LUMO gap is strongly dependent on the size and structure of the molecule. researchgate.netacs.org Generally, as the number of fused aromatic rings in a polyacene increases, the HOMO-LUMO energy gap decreases. arxiv.org This trend is a result of the increased delocalization of π-electrons, which leads to a wider splitting of the energy states. arxiv.org For example, DFT calculations using different functionals like GGA and B3LYP have been used to determine the energy gaps for various aromatic molecules, from benzene (B151609) to larger systems like dibenzocoronene. researchgate.net A smaller HOMO-LUMO gap is indicative of higher chemical reactivity and lower kinetic stability. researchgate.net First-principles calculations have also been used to engineer PAHs with exceptionally small HOMO-LUMO gaps, on the order of 0.16 eV, for specific applications. nih.gov
Table 2: Representative Theoretical HOMO-LUMO Gaps for Polycyclic Aromatic Hydrocarbons This table provides examples of HOMO-LUMO gaps calculated for various PAHs to illustrate the effect of size and structure. The specific value for this compound would require a dedicated calculation.
| Molecule | Number of Aromatic Rings | Theoretical HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|
| Benzene | 1 | ~4.8 - 5.2 eV | First-principles arxiv.org |
| Naphthalene | 2 | ~3.2 - 4.3 eV | LCAO / First-principles arxiv.org |
| Anthracene (B1667546) | 3 | Varies with method | DFT / TBM researchgate.net |
| Tetracene | 4 | Varies with method | DFT / TBM researchgate.net |
Investigation of Orbital Delocalization and Contributions to Electronic States
The electronic behavior of this compound is governed by the delocalization of its π-electrons across the molecular framework. Computational methods, such as the Linear Combination of Atomic Orbitals (LCAO), are employed to approximate the π molecular orbitals that arise from the p-type atomic orbitals of each carbon atom. arxiv.org The number of fused rings directly influences the electronic structure; as the number of atoms increases, it leads to a wider splitting of the energy states. arxiv.org This results in a specific arrangement of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the molecule's electronic and optical properties. arxiv.org
In dibenzopolyacenes, a class of compounds that includes this compound, the ordering of these frontier orbitals is subject to shifts depending on the specific structure. For instance, in the related molecule dibenzotetracene, the b₂g orbital becomes the HOMO, a shift from its position in other polyacenes. researchgate.net Such reordering of frontier orbitals is a key aspect of the molecule's electronic identity. researchgate.net
Studies on the dianions of related molecules like dibenzotetracene show a phenomenon known as orbital framework partitioning. acs.orghuji.ac.il In these 4nπ conjugated systems, the molecule electronically segregates to minimize destabilizing antiaromatic effects. huji.ac.il The excess charge tends to localize over the more stable "phenanthrene" or "biphenyl" substructures within the larger molecule, leaving an "anthracene" moiety that is less perturbed. huji.ac.il This partitioning demonstrates that electron delocalization is not uniform and that the molecular structure adapts to achieve the most stable electronic configuration possible by confining destabilizing effects to specific regions. huji.ac.il
Aromaticity and Antiaromaticity Assessment in this compound Derivatives
The aromaticity of this compound and its derivatives is a complex feature that can be assessed using various theoretical models. These models move beyond simple electron counting to quantify the degree of aromatic character in different parts of the molecule.
Evaluation of Conjugated Circuitry and π-Electron Topologies
Clar's aromatic sextet theory offers a qualitative but powerful perspective. It posits that the Kekulé structure with the maximum number of "aromatic sextets" (a benzene-like arrangement of six π-electrons in a ring) is the most significant contributor to the molecule's true electronic nature. kg.ac.rs In "fully benzenoid" hydrocarbons, some rings can be represented as containing these isolated sextets, while others are considered "empty" or quasi-empty. kg.ac.rs However, the conjugated-circuit model reveals that even these "empty" rings possess appreciable conjugation. kg.ac.rs For example, in the isomeric dibenzo[fg,op]naphthacene, the central rings, often considered "empty" in Clar's formula, contribute a significant 15.7% to the total resonance energy. kg.ac.rs
The topology of the π-electron system also dictates the distribution of charge in ionic species. acs.org Studies on the ions of Dibenzo[a,c]naphthacene, a related isomer, have shown a clear segregation of charge that is directly related to the molecular topology and its effect on the electronic structure. acs.org
Key Concepts in Aromaticity Assessment
| Concept | Description | Relevance to this compound |
|---|---|---|
| Kekulé Structures | Representations of a conjugated molecule showing one possible arrangement of alternating double and single bonds. The total number (K) is related to stability. researchgate.net | The foundation for analyzing conjugated circuits and resonance energy. |
| Conjugated Circuits | Circuits within a Kekulé structure with alternating single and double bonds. Their enumeration and type help quantify aromaticity. arcjournals.org | Provides a quantitative method to assess the local aromaticity of each ring in the molecule. |
| Clar's Aromatic Sextet | A model where benzene-like rings (sextets) are considered localized regions of high aromaticity. The structure with the most sextets is most stable. kg.ac.rs | Offers a qualitative prediction of the most stable regions within the this compound framework. |
| Ring Current Model | A magnetic criterion for aromaticity where a diatropic (clockwise) induced current in a magnetic field indicates aromatic character. arcjournals.org | Calculations based on conjugated circuits can predict these currents, confirming the aromatic nature of the molecule. arcjournals.org |
Influence of Annulation Patterns on Aromatic Character
The specific way in which benzene rings are fused together—the annulation pattern—has a profound impact on the aromatic character and stability of PAHs. chemrxiv.org The structure of this compound can be deconstructed into smaller structural motifs to predict its electronic properties. Unbranched cata-condensed PAHs can be analyzed based on their arrangement of linear (L, as in anthracene) and angular (A, as in phenanthrene) tricyclic subunits. chemrxiv.org
Phenanthrene is known to be more thermodynamically stable than anthracene, a difference attributed to its greater aromaticity (two Clar sextets versus one). chemrxiv.org This fundamental principle extends to larger systems. The annulation sequence can predict the relative stability of different isomers. chemrxiv.org this compound features a linear tetracene core to which two benzene rings are angularly fused. This combination of linear and angular annulation defines its specific electronic and aromatic properties.
Influence of Annulation Motifs on Aromaticity
| Annulation Motif | Description | Impact on Aromatic Character |
|---|---|---|
| Linear (L) | Rings are fused in a straight line, as seen in acenes like anthracene and tetracene. chemrxiv.org | Often associated with lower stability and higher reactivity compared to angular isomers due to less efficient π-electron delocalization. huji.ac.ilchemrxiv.org |
| Angular (A) | Rings are fused at an angle, as seen in phenanthrene. chemrxiv.org | Generally leads to greater thermodynamic stability and higher aromatic character (more Clar sextets). chemrxiv.org |
| This compound | A linear tetracene core with two angularly fused benzene rings. | The combination of motifs results in a unique stability and electronic profile, influenced by both the reactive nature of the acene backbone and the stabilizing effect of the angular fusions. |
Optoelectronic Phenomena and Advanced Spectroscopic Characterization of Dibenzo A,j Naphthacene
Photophysical Properties and Electronic Transitions in Dibenzo[a,j]naphthacene Systems
The arrangement of fused rings in this compound (DBA) derivatives governs their photophysical behavior, including how they interact with light through absorption and emission. acs.orgcardiff.ac.uk These properties are crucial for applications in fields like optoelectronics and sensing. acs.orgnih.gov
The optical properties of this compound and its derivatives are readily characterized using ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy. nih.govresearchgate.net These techniques measure the wavelengths at which the molecule absorbs and emits light, providing insight into the energy gap between its electronic ground and excited states. mdpi.com
Studies on a series of 5,9-disubstituted dibenzo[a,j]anthracene derivatives have shown that they are typically colorless in solution and exhibit blue fluorescence. acs.orgcardiff.ac.uk The onsets of their UV absorption are found around 380 nm, with absorption maxima (λmax) near 320 nm when measured in ethyl acetate. nih.gov The corresponding emission for these compounds occurs in the blue region of the spectrum, with emission maxima (λem) between 420–426 nm. nih.gov Interestingly, varying the electronic nature of the substituents at the 5- and 9-positions has a negligible effect on these photophysical properties. acs.orgcardiff.ac.uk This suggests that the frontier molecular orbitals (HOMO and LUMO) experience a parallel energy shift in response to substitution. acs.org In contrast, extending the π-conjugated system, for instance by fusing a naphthyl group, results in a noticeable red shift in both the absorption and emission spectra. nih.gov Theoretical predictions using the annellation theory method have also been employed to estimate the locations of maximum absorbance in the UV-Vis spectra for dibenz[a,j]aceanthrylene, a related structure. researchgate.netnist.gov
Table 1: Photophysical Properties of Substituted Dibenzo[a,j]anthracene (DBA) Derivatives in Ethyl Acetate This table is generated based on data from a study on butterfly-shaped dibenz[a,j]anthracenes. nih.gov
| Compound | Substituent (R) | Absorption Onset (nm) | Absorption Max (λmax, nm) | Emission Max (λem, nm) |
|---|---|---|---|---|
| 6a | 4-MeO-Ph | ~380 | 320 | 420 |
| 6b | 4-Me-Ph | ~380 | 320 | 421 |
| 6c | Ph | ~380 | 320 | 421 |
| 6d | 4-F-Ph | ~380 | 320 | 421 |
| 6e | 4-CF3-Ph | ~380 | 320 | 422 |
| 6f | 4-CN-Ph | ~380 | 320 | 426 |
Amplified Spontaneous Emission (ASE) is a phenomenon where spontaneous emission is amplified by stimulated emission as it travels through a gain medium, a critical property for lasing applications. wikipedia.org The investigation of ASE in organic materials is essential for developing organic solid-state lasers. nih.gov This process is characterized by a significant narrowing of the emission spectrum above a certain pump intensity threshold. nih.gov
While specific studies focusing solely on the ASE potential of this compound are not prominent, research on structurally related large PAHs, or nanographenes, demonstrates the promise of this class of materials. For example, dibenzo[hi,st]ovalene (DBOV), a highly luminescent and stable nanographene with zigzag edges, has shown stimulated emission and ASE with a relatively low power threshold when incorporated into a polystyrene matrix. acs.orgnih.gov The demonstration of ASE in DBOV highlights the potential of large, stable PAHs for photonic applications, such as in light-emitting diodes and lasers. acs.orgnih.gov The ability of these molecules to function as active laser media opens possibilities for developing new optical gain materials. nih.govnii.ac.jp
Single-molecule spectroscopy is a powerful technique that provides deep insights into the intrinsic photophysical properties of molecules by eliminating the averaging effects inherent in ensemble measurements. acs.org This method allows for the direct observation of parameters such as fluorescence decay rates and intersystem crossing rates between singlet and triplet states. mpg.denih.gov
Comprehensive single-molecule studies have been conducted on related nanographene molecules like dibenzo[hi,st]ovalene (DBOV), revealing key aspects of its photophysics that are not accessible from ensemble studies. acs.org For a DBOV derivative embedded in a polymer film, single-molecule emission spectra at low temperatures showed narrow vibronic lines, indicating weak coupling of the optical transitions to the surrounding matrix. nii.ac.jpmpg.denih.gov By analyzing the fluorescence autocorrelation function, researchers could determine the fluorescence decay rate as well as the rates of triplet state population and depopulation. mpg.denih.gov Similarly, studies on single dibenzoterrylene (DBT) molecules, another related PAH, have allowed for the quantitative measurement of the triplet-state lifetime and the excitation-power-dependent intersystem crossing rate at room temperature. aps.org While these specific studies were not performed on this compound itself, they illustrate the capability of single-molecule techniques to uncover the fundamental photophysical kinetics of complex PAHs.
Electrochemical Properties and Redox Behavior of this compound Compounds
The electrochemical behavior of this compound, particularly its ability to be oxidized and reduced, is a key characteristic for its potential use in organic electronic devices. acs.orgbeilstein-journals.org Techniques like cyclic voltammetry are instrumental in probing these properties. nih.govjh.edu
Cyclic voltammetry (CV) is a versatile electroanalytical technique used to study the redox behavior of electroactive species. jh.edu It provides information on the oxidation and reduction potentials of a compound, which are crucial for estimating the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). beilstein-journals.orgnih.gov
For a series of 5,9-disubstituted dibenzo[a,j]anthracene derivatives, CV measurements have been performed to determine their electrochemical properties. acs.org The oxidation reactions for these compounds were found to be irreversible. acs.org The onset potential of the first oxidation (E_ox,onset_), which is used to estimate the HOMO energy level, was measured for each derivative. acs.org The data indicates that the electrochemical properties, much like the photophysical properties, are not significantly influenced by the electronic nature of the substituents on the 5- and 9-phenyl rings. acs.org In related but different systems, such as dibenzo[g,p]chrysene (B91316) derivatives, CV has also been used extensively to investigate structure-property relationships, showing how substituents can tune oxidation potentials. beilstein-journals.org
Table 2: Onset Oxidation Potentials of Substituted Dibenzo[a,j]anthracene (DBA) Derivatives This table is generated based on data from a study on butterfly-shaped dibenz[a,j]anthracenes. Potentials are versus Fc/Fc+. acs.org
| Compound | Substituent (R) | Onset Oxidation Potential (Eox,onset, V) |
|---|---|---|
| 6a | 4-MeO-Ph | 1.13 |
| 6b | 4-Me-Ph | 1.16 |
| 6c | Ph | 1.20 |
| 6d | 4-F-Ph | 1.20 |
| 6e | 4-CF3-Ph | 1.25 |
| 6f | 4-CN-Ph | 1.30 |
When a molecule undergoes oxidation or reduction, it forms a radical cation (loses an electron) or a radical anion (gains an electron), respectively. The characterization of these charged species is vital for understanding the stability and electronic structure of the molecule in its charged states. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are often employed for this purpose. researchgate.netd-nb.info
In studies of related polycyclic aromatic hydrocarbons, the characterization of radical ions is well-documented. For instance, the radical cation and anion of a dibenzo[a,e]pentalene derivative were studied using X-ray crystallography and EPR spectroscopy. researchgate.netd-nb.info These analyses revealed that upon oxidation and reduction, the molecule gains aromaticity, which is demonstrated by changes in bond lengths. researchgate.netd-nb.info EPR spectra confirmed that the spin of the unpaired electron is delocalized over the molecular framework. researchgate.netd-nb.info In another example, the EPR and ENDOR spectra of the radical ions of dibenzo[b,h]biphenylene provided insights into the electronic structure of its charged species. rsc.org While the oxidation of dibenzo[a,j]anthracene derivatives has been noted as irreversible, detailed characterization of the resulting radical cation species is not extensively covered in the available research. acs.org
Advanced Structural Elucidation and Conformational Analysis of this compound
The precise three-dimensional structure and conformational dynamics of this compound and its derivatives are crucial for understanding their optoelectronic properties and potential applications. Advanced analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS), provide indispensable tools for a comprehensive structural characterization.
X-ray Crystallographic Analysis for Precise Molecular and Crystal Structures
X-ray crystallography stands as a definitive method for determining the exact spatial arrangement of atoms within a crystalline solid, offering unparalleled insights into bond lengths, bond angles, and intermolecular interactions. For polycyclic aromatic hydrocarbons (PAHs) like this compound, this technique is particularly revealing of the steric strain and resulting distortions from planarity.
Studies on related overcrowded PAHs, such as 7,14-dimethyldibenz[a,j]anthracene, have demonstrated significant out-of-plane bending due to steric hindrance in the bay and fjord regions. nih.gov For instance, the angle between the outer rings in a related sterically hindered PAH, tetrabenzo[de,hi,mn,qr]naphthacene, was found to be 31.9 degrees, highlighting the substantial distortions that can occur. nih.gov These structural deviations from planarity are not merely structural curiosities; they profoundly influence the electronic and photophysical properties of the molecule. The synthesis of butterfly-shaped dibenz[a,j]anthracenes has been achieved, and their non-planar structures have been confirmed by single-crystal X-ray diffraction. acs.org The C-C bond distances in these distorted structures are typically in the range of 1.44–1.46 Å for single bonds and 1.36 Å for double bonds. acs.org
In the context of this compound-based discotic liquid crystals, X-ray diffraction is instrumental in identifying the nature of the mesophases. For example, novel dibenzo[fg,op]naphthacene derivatives have been shown to exhibit hexagonal columnar (Colh) mesophases. rsc.orgrsc.org X-ray analysis further confirmed that hexasubstituted dibenzonaphthacenes are more ordered than their octasubstituted counterparts, a crucial factor for charge migration studies. rsc.orgrsc.org More complex, board-like dibenzo[fg,op]naphthacenes have been found to form smectic liquid crystal phases, and two-dimensional wide-angle X-ray diffraction has been used to identify columnar crystalline (ColK) and columnar smectic liquid crystal (ColL) phases and propose their biaxial molecular packing structures. researchgate.net
Table 1: Crystallographic Data for a Representative Dibenzo[a,j]anthracene Derivative (6a)
| Parameter | Value |
|---|---|
| Chemical Formula | C34H24O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.3397(2) |
| b (Å) | 16.0123(4) |
| c (Å) | 14.1889(3) |
| α (°) | 90 |
| β (°) | 99.578(1) |
| γ (°) | 90 |
| Volume (Å3) | 2314.94(9) |
| Z | 4 |
| CCDC Number | 2181649 acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It is invaluable for confirming the covalent structure of newly synthesized this compound derivatives and for studying their conformational dynamics in solution. acs.org
For complex, multi-ring systems like this compound, two-dimensional (2D) NMR techniques are often employed for unambiguous signal assignment. In the study of related complex structures, such as the dianion of dibenzo[b,g]chrysene, 2D NMR techniques were crucial for assigning proton and carbon chemical shifts. huji.ac.il Dynamic NMR spectroscopy can be used to measure the energy barriers for conformational interconversions, such as the chair-chair interconversion in heterocyclic analogues of dibenzo[a,e]cycloocta-1,5-diene. rsc.org
In the characterization of novel benzo[a]naphthacene quinones, the chemical shift of specific protons provided key structural information. For example, the deshielding of a proton peri to a carbonyl group to a chemical shift of 8.8 ppm was a significant indicator of its spatial position. cdnsciencepub.com The proton and carbon NMR spectra of various dibenzo[fg,op]naphthacene derivatives have been reported, confirming their synthesized structures. rsc.orgtandfonline.com For instance, the ¹H NMR spectrum of a hexaalkoxydibenzo[fg,op]naphthacene derivative showed characteristic signals for the aromatic protons and the alkoxy side chains. rsc.org
Table 2: Representative ¹H NMR Data for a Dibenzo[fg,op]naphthacene Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic | 8.18 | s | 4H |
| Aromatic | 8.09 | s | 4H |
| -OCH2- | 4.41 | t | 4H |
| -OCH2- | 4.31 | t | 8H |
| Alkyl Chain | 2.0-1.3 | m | 42H |
| Terminal CH3 | 1.07 | m | 18H |
| Branched CH3 | 0.89 | d | 6H |
Data sourced from Kumar et al. (2002). rsc.org
High-Resolution Mass Spectrometry for Molecular Identification and Complex Characterization
High-resolution mass spectrometry (HRMS) is an essential analytical tool for the precise determination of the molecular weight of a compound, allowing for the deduction of its elemental formula with high accuracy. This is particularly crucial for confirming the successful synthesis of target this compound derivatives and for identifying any byproducts. acs.org
In the study of novel benzo[a]naphthacene quinones, the mass spectrum of the parent compound G-2N showed a molecular ion peak at m/z 388, which was also the base peak, indicating a very stable cyclic structure. cdnsciencepub.com Furthermore, zinc dust distillation of G-2N yielded a hydrocarbon with a molecular ion at m/z 292, suggesting a methylbenzonaphthacene structure. cdnsciencepub.com For polyalkoxydibenzo[fg,op]naphthacene-1,8-quinones, volatilization in the mass spectrometer was accompanied by hydrogen abstraction, with the ion corresponding to the quinol (M+2H)⁺ being the most abundant. rsc.orgrsc.org This highlights the ability of mass spectrometry to not only identify the molecule but also to provide insights into its reactivity under specific conditions. Fast atom bombardment (FAB) mass spectrometry has been used to characterize complex salts and has demonstrated the reduction of doubly charged bispyrazolium salts by the addition of a hydride ion during the experiment. rsc.org
Table 3: Mass Spectrometry Data for a Dibenzo[fg,op]naphthacene-1,8-quinone Derivative
| Ion | m/z | Relative Abundance (%) | Interpretation |
|---|---|---|---|
| [M+2H]⁺ | 516 | 100 | Quinol form |
| [M]⁺ | 514 | 4 | Molecular Ion |
| [M+2CH₃]⁺ | 542 | - | Methyl transfer |
| [M+H+CH₃]⁺ | 528 | - | Methyl transfer |
| [(M+2H)-CH₃]⁺ | 501 | - | Loss of methyl radical |
| [(M+2H)-CH₃-CO]⁺ | 473 | - | Subsequent loss of CO |
Data interpreted from Musgrave and Webster (1971). rsc.org
Reactivity and Reaction Mechanism Studies of Dibenzo A,j Naphthacene Frameworks
Investigation of Oxidative Aromatization Mechanisms
A crucial step in many synthetic routes towards dibenzo[a,j]naphthacene and other polycyclic aromatic hydrocarbons (PAHs) is the final aromatization of a partially saturated precursor. This is often achieved through oxidative dehydrogenation.
A notable example involves the synthesis of dibenz[a,j]anthracenes from cyclohexa-2,5-diene-1-carboxylic acid precursors. nih.gov The final step in this pathway is a decarboxylative and oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). A proposed mechanism for this transformation is depicted below. nih.gov The process is initiated by dehydrogenative oxidation in the "angled" rings through the sequential removal of a hydride and protons by DDQ. nih.gov This is followed by a hydride transfer from the t-butyl group to the protonated quinone, which is driven by the elimination of carbon dioxide and isobutene, as well as the relief of steric strain. This sequence of events leads to the fully aromatized dibenz[a,j]anthracene (B1218775) system. nih.gov
The Scholl reaction, a powerful tool for C-C bond formation in the synthesis of nanographenes, also represents a form of oxidative aromatization. nih.gov This reaction involves the coupling of two arene compounds facilitated by a Lewis acid and a protic acid. wikipedia.org The exact mechanism of the Scholl reaction is complex and can vary depending on the reaction conditions. Two primary mechanisms are often considered: a radical cation mechanism and an arenium ion mechanism. wikipedia.org
Radical Cation Mechanism: In this pathway, one of the reacting aromatic molecules is oxidized to form a radical cation. This radical cation then attacks the second, neutral aromatic molecule. Subsequent elimination of dihydrogen leads to the formation of the new C-C bond and the aromatized product. wikipedia.org
Arenium Ion Mechanism: Alternatively, one of the aromatic partners can be protonated by the acid catalyst to form an arenium ion (a sigma complex). This electrophilic species then attacks the other aromatic ring, and following the loss of a proton and subsequent oxidation, the coupled aromatic system is formed. wikipedia.org
Distinguishing between these mechanisms can be challenging, as many Lewis acids can also act as oxidants. wikipedia.org Reactions that proceed at room temperature with known one-electron oxidizing agents are more likely to follow a radical cation pathway, while those requiring higher temperatures often favor the arenium ion mechanism. wikipedia.org
The efficiency and selectivity of oxidative dehydrogenation can be influenced by the choice of oxidant and catalyst. For instance, a catalyst system comprising DDQ and sodium nitrite (B80452) (NaNO2) has been shown to be highly effective for the oxidative dehydrogenation of 9,10-dihydroanthracene (B76342) to anthracene (B1667546) using molecular oxygen. researchgate.net In this system, a catalytic cycle is established where DDQ is regenerated, allowing for the use of oxygen as the terminal oxidant. researchgate.net
| Step | Description |
|---|---|
| 1 | Dehydrogenative oxidation of the 'angled' rings via sequential hydride and proton removal by DDQ. |
| 2 | Hydride transfer from the t-butyl group to the protonated quinone. |
| 3 | Elimination of carbon dioxide and isobutene. |
| 4 | Formation of the fully aromatized this compound system. |
Cyclization and Skeletal Rearrangement Reactions
The construction of the this compound framework relies heavily on cyclization reactions. Various strategies have been employed to achieve the desired ring fusion.
One prominent method is the Diels-Alder reaction. For instance, 1,3-dienes derived from cyclohexa-2,5-diene-1-carboxylic acids can undergo a [4+2] cycloaddition with benzyne (B1209423) to construct the this compound skeleton. nih.gov This approach offers a concise route with good control over regioselectivity. nih.gov
Electrophilic cyclization is another key strategy. This can involve the intramolecular coupling of appropriately substituted precursors under acidic conditions. The Scholl reaction is a classic example of an oxidative cyclization that has been widely used in the synthesis of PAHs. nih.gov However, the harsh conditions often required for the Scholl reaction, including high temperatures and strong acids, can sometimes lead to low yields and side reactions. wikipedia.org
Interestingly, the Scholl reaction can also lead to unexpected skeletal rearrangements. In a study on the cyclodehydrogenation of 6,7,13,14-tetraarylbenzo[k]tetraphene, the formation of five-membered rings accompanied by a highly selective 1,2-shift of aryl groups was observed. researchgate.net This unexpected outcome was rationalized by density functional theory (DFT) calculations, which suggested that the formation of the product with five-membered rings is kinetically controlled, while the "expected" product with six-membered rings is thermodynamically more stable. researchgate.net Such findings highlight the complexity of the Scholl reaction mechanism and the potential for programmed rearrangements to access novel PAH structures. researchgate.net
Other cyclization methods for constructing fused aromatic systems include Brønsted acid-catalyzed hydroarylation followed by FeCl3-oxidative coupling reactions. acs.org
| Reaction Type | Description | Reference |
|---|---|---|
| Diels-Alder Reaction | [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring. | nih.gov |
| Scholl Reaction (Oxidative Cyclization) | Lewis acid and protic acid-mediated coupling of two arene compounds. | nih.govwikipedia.org |
| Electrophilic Cyclization | Intramolecular reaction involving an electrophilic attack on an aromatic ring to form a new ring. | |
| Brønsted Acid-Catalyzed Hydroarylation/Oxidative Coupling | A two-step process involving acid-catalyzed addition of an arene to an alkyne followed by an oxidative C-C bond formation. | acs.org |
Chemical Transformations and Functional Group Interconversions on this compound Scaffolds
The introduction and manipulation of functional groups on the this compound core are essential for tuning its electronic and physical properties and for the synthesis of more complex derivatives.
Functional groups can be incorporated during the synthesis of the this compound framework. For example, the use of substituted precursors in Diels-Alder or other cyclization reactions allows for the regioselective placement of substituents. nih.gov
Once the this compound scaffold is formed, it can undergo various chemical transformations. Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic hydrocarbons. The reactivity and regioselectivity of electrophilic attack on this compound would be governed by the electronic properties of the different positions on the aromatic core. Quantitative studies on the electrophilic aromatic reactivity of related PAHs like anthracene have shown significant differences in reactivity between various positions. rsc.org For instance, in anthracene, the 9-position is exceptionally reactive towards electrophiles. rsc.org Similar considerations would apply to this compound, with certain positions being more susceptible to electrophilic attack than others. The introduction of substituents can further direct subsequent electrophilic substitutions. acs.org
Nucleophilic aromatic substitution on the this compound core itself is generally difficult due to the electron-rich nature of the aromatic system. However, if the scaffold is substituted with strong electron-withdrawing groups or if a suitable leaving group is present, nucleophilic substitution can occur. chempap.org
Modern synthetic methods, such as metal-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of PAHs. researchgate.netresearchgate.net If a halogenated this compound derivative is prepared, reactions like the Suzuki-Miyaura, Stille, Negishi, or Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions are typically catalyzed by palladium or other transition metals and allow for the introduction of a wide variety of functional groups with high efficiency and selectivity. researchgate.netresearchgate.net
The functional groups introduced onto the this compound scaffold can be further transformed through various functional group interconversions, such as oxidation, reduction, or substitution, to access a diverse range of derivatives with tailored properties.
| Reaction Type | Description | Potential Reagents |
|---|---|---|
| Electrophilic Aromatic Substitution | Introduction of a substituent via the attack of an electrophile on the aromatic ring. | Halogens (e.g., Br₂, Cl₂), Nitrating agents (e.g., HNO₃/H₂SO₄), Sulfonating agents (e.g., SO₃/H₂SO₄), Acylating agents (e.g., RCOCl/AlCl₃) |
| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds from a halogenated this compound. | Boronic acids (Suzuki), Organostannanes (Stille), Organozincs (Negishi), Amines (Buchwald-Hartwig) with a Pd catalyst. |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group by a nucleophile, typically on a scaffold with electron-withdrawing groups. | Amines, alkoxides, thiols on activated substrates. |
Supramolecular Architectures and Self Assembly of Dibenzo A,j Naphthacene Derivatives
Design Principles for Self-Assembling Dibenzo[a,j]naphthacene Molecules
The self-assembly of this compound derivatives is governed by a delicate balance of intermolecular interactions. The design of these molecules follows key principles aimed at controlling their organization into desired supramolecular structures.
Aromatic Core Interactions: The primary driving force for the self-assembly of these molecules is the attractive intermolecular π–π stacking between the flat dibenzonaphthacene cores. The large surface area of the polycyclic aromatic hydrocarbon (PAH) core promotes strong van der Waals forces and orbital overlap, leading to the formation of stacked arrangements.
Peripheral Functionalization: The nature, number, and size of aliphatic chains or other functional groups attached to the periphery of the aromatic core are critical. These flexible chains serve multiple purposes:
They enhance solubility in organic solvents, which is essential for processing and characterization.
They modulate the distance between the aromatic cores, influencing the strength of the π–π interactions.
The space-filling properties of the chains help to organize the molecules into specific geometries, such as columns or layers.
Formation and Characterization of Discotic Liquid Crystals
Discotic liquid crystals are a state of matter where disc-shaped molecules exhibit long-range orientational order, typically by stacking into columns. While research on this compound itself is limited in this area, extensive studies on its isomer, dibenzo[fg,op]naphthacene, provide significant insights into the formation of these mesophases.
These derivatives are synthesized by attaching flexible peripheral chains to the rigid aromatic core. The formation of the liquid crystalline phase (mesophase) is a thermotropic process, occurring within a specific temperature range between the crystalline solid state and the isotropic liquid state. The strong π-stacking interactions between the aromatic cores are primarily responsible for the formation of the columns.
The characterization of these discotic liquid crystal phases relies on several analytical techniques:
Polarized Optical Microscopy (POM): This technique is used to identify the liquid crystalline phase by observing its unique optical textures under polarized light.
Differential Scanning Calorimetry (DSC): DSC is employed to determine the temperatures of the phase transitions (e.g., from crystal to liquid crystal and from liquid crystal to isotropic liquid).
X-ray Diffractometry (XRD): X-ray studies provide detailed information about the structure of the mesophase, confirming the columnar arrangement and determining parameters such as the distance between columns and the stacking distance between the molecular discs within a column.
Studies on various dibenzo[fg,op]naphthacene derivatives have consistently identified the formation of a hexagonal columnar (Colh) mesophase.
| Compound Family | Observed Mesophase | Characterization Methods |
| Dibenzo[fg,op]naphthacene Derivatives | Hexagonal Columnar (Colh) | Polarized Optical Microscopy (POM), X-ray Diffractometry (XRD) |
This table is based on data for the isomer dibenzo[fg,op]naphthacene.
Self-Assembly into One-Dimensional Belt-Like Structures and Columnar Mesophases
The inherent directionality of π–π stacking in this compound and its derivatives strongly favors their assembly into one-dimensional (1D) structures. Depending on the molecular design and external conditions, these assemblies can manifest as belt-like nanofibers or highly ordered columnar mesophases.
Research on "board-like" derivatives of the dibenzo[fg,op]naphthacene isomer has demonstrated their capacity for robust self-assembly into 1D belt-like structures. These structures arise from the stacking of the planar aromatic cores. Furthermore, the introduction of different substituents and counterions in more complex, positively charged derivatives, such as dibenzo[jk,mn]naphtho[2,1,8-fgh]thebenidinium salts, can lead to the formation of distinct 1D aggregates, including nanoscale wire-like fibers and helical structures in solution.
Columnar mesophases represent a higher degree of order, where the molecules stack to form columns, and these columns then arrange themselves into a two-dimensional lattice. This type of self-assembly is characteristic of discotic liquid crystals. In the case of hexa- and octa-substituted dibenzo[fg,op]naphthacene derivatives, the molecules stack one on top of the other, and these stacks form a hexagonal columnar phase, which is a hallmark of discotic liquid crystals. The stability and properties of these columnar structures are influenced by the length and chemical nature of the peripheral alkyl chains.
| Derivative Type | Assembled Structure | Key Driving Force |
| Board-like Dibenzo[fg,op]naphthacenes | One-dimensional belt-like structures | π–π stacking |
| Dibenzo[jk,mn]naphtho[2,1,8-fgh]thebenidinium salts | Nanoscale wire-like fibers, helical aggregates | π–π stacking, ionic interactions |
| Alkoxy-substituted Dibenzo[fg,op]naphthacenes | Columnar mesophases (Colh) | π–π stacking, van der Waals forces |
Molecular Recognition and Encapsulation Phenomena with this compound-based Hosts
The rigid, well-defined structure of the this compound framework makes it an attractive scaffold for the construction of host molecules for molecular recognition and encapsulation. The extended aromatic system can participate in host-guest interactions through π–π stacking, CH–π interactions, and the creation of defined cavities.
The related polycyclic aromatic hydrocarbon, dibenz[a,j]anthracene (B1218775), has been successfully utilized as a foundational component in the construction of rigid molecular receptors. This demonstrates the principle that the structural rigidity and electronic properties of this class of compounds are well-suited for creating pre-organized binding sites. By functionalizing the this compound core with appropriate binding groups or by incorporating it into larger macrocyclic structures, it is possible to design hosts capable of selectively binding guest molecules. These host-guest systems have potential applications in sensing, catalysis, and materials science.
Dibenzo A,j Naphthacene in Organic Electronic Device Research
Applications in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of organic electronics, with their performance heavily dependent on the charge transport characteristics of the organic semiconductor layer. mdpi.comsemanticscholar.org The performance of OFETs is typically evaluated by three key parameters: charge carrier mobility (μ), the current on/off ratio (Ion/Ioff), and the threshold voltage (Vth). mdpi.comsemanticscholar.org Derivatives of large acenes and angularly fused PAHs have shown promise as air-stable, high-mobility organic semiconductors. acs.orgacs.org
Charge carrier mobility is a critical factor in determining the performance of an OFET. semanticscholar.org In organic semiconductors, charge transport can occur through two primary mechanisms: hopping and band-like transport. aps.org The hopping mechanism involves charge carriers moving between localized states on adjacent molecules and is typically thermally activated. aps.org In contrast, band-like transport, observed in highly ordered crystalline materials, involves delocalized charge carriers moving through electronic bands, with mobility decreasing as temperature increases due to phonon scattering. aps.orgnih.gov
The molecular structure and solid-state packing of the semiconductor are crucial for efficient charge transport. nih.gov Non-planar or "butterfly-shaped" molecules like dibenzo[a,j]naphthacene derivatives can exhibit prominent charge carrier mobilities despite their deviation from planarity. rsc.org Theoretical studies on related non-planar dibenzo[a,m]rubicenes have shown that introducing different substituents can effectively modulate charge transport properties. rsc.org For instance, the introduction of silyl (B83357) groups was found to enhance electron mobility significantly. rsc.org The performance of OFETs based on dioctyl or diphenyl derivatives of naphthodithiophenes, which are isoelectronic with naphthacene (B114907), is heavily influenced by molecular symmetry, with centrosymmetric derivatives tending to yield higher mobility. acs.org For some isomeric dibenzoheptazethrenes, single-crystal OFETs have demonstrated high hole mobility of 0.15 cm² V⁻¹ s⁻¹. researchgate.net
| Compound/Derivative | Device Type | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] |
|---|---|---|---|
| Isomeric Dibenzoheptazethrenes | Single-Crystal OFET | 0.15 | N/A |
| Dibenzo[a,m]rubicene | Thin-Film OFET (Theoretical) | High | 0.06 |
| Silyl-substituted Dibenzo[a,m]rubicene | Thin-Film OFET (Theoretical) | High | 0.30 |
| Centrosymmetric Naphthodithiophene Derivatives | Thin-Film FET | up to 1.5 | N/A |
| Bistetracene Derivative | Thin-Film OFET | up to 6.1 | N/A |
To probe the intrinsic charge transport properties of organic semiconductors, researchers often fabricate single-crystal organic field-effect transistors (SC-OFETs). nih.gov Single crystals provide a medium with perfect molecular order and minimal defects, which is ideal for achieving high carrier mobility. nih.gov Materials like rubrene (B42821) and pentacene (B32325) have demonstrated benchmark mobility values in SC-OFETs, highlighting the importance of a well-ordered crystal structure. nih.gov
The molecular packing arrangement, such as a herringbone pattern, is critical for facilitating strong intermolecular electronic coupling and efficient charge transport. aip.org In these structures, the overlap between the π-orbitals of adjacent molecules creates pathways for charge carriers to move. acs.org The development of high-performance OFETs relies on achieving well-ordered structures that enhance this intermolecular charge transport. semanticscholar.org For example, single crystals of dibenzo-tetrathiafulvalene have been used to prepare OFETs with high mobilities in the range of 0.1–1 cm²/Vs. aip.org The non-monotonous temperature dependence of mobility observed in these high-quality crystals is an indicator of band-like transport. aip.org
Integration into Organic Photovoltaics (OPVs)
Organic photovoltaics, or organic solar cells, utilize organic materials to convert sunlight into electricity. The core of an OPV is the active layer, typically a blend of an electron donor and an electron acceptor material forming a bulk heterojunction (BHJ). researchgate.net
The active layer in an organic solar cell is responsible for absorbing photons, generating excitons (bound electron-hole pairs), and separating these excitons into free charge carriers at the donor-acceptor interface. researchgate.net The efficiency of this process depends on the optical absorption, energy levels, and charge transport properties of the materials used. researchgate.net
Derivatives of dibenzo[a,c]phenazine, a structurally related nitrogen-containing analogue of this compound, have been synthesized and used as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org The inclusion of the bulky, fused aromatic ring structure was found to enhance light-harvesting abilities, suppress charge recombination, and prevent molecular aggregation. rsc.org Similarly, dibenzofulvene-based organic dyes have been applied in DSSCs, demonstrating the versatility of the core dibenzo- framework in photovoltaic applications. researchgate.net While direct integration of this compound into the active layer of bulk heterojunction solar cells is a subject for further research, the properties of its derivatives in related photovoltaic technologies suggest its potential as a building block for future OPV materials. acs.orgkpvs.or.kr
| Sensitizer | Solar Cell Type | Short-Circuit Current (Jsc) [mA cm⁻²] | Open-Circuit Voltage (Voc) [V] | Fill Factor (FF) | Power Conversion Efficiency (PCE) [%] |
|---|---|---|---|---|---|
| LI-39 (Dibenzo[a,c]phenazine-based) | DSSC | 14.40 | 0.68 | 0.72 | 7.06 |
| OMS4 (Dibenzofulvene-based) | DSSC | 6.01 | 0.63 | 0.63 | 2.42 |
Light-Emitting Applications of this compound Derivatives
The unique photophysical properties of PAHs and their derivatives make them suitable for light-emitting applications, particularly in OLEDs. researchgate.netnih.gov The color and efficiency of emission can be tuned through chemical modification of the core aromatic structure. acs.org
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. nih.govaappsbulletin.org This process relies on molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). aappsbulletin.org This small gap enables efficient reverse intersystem crossing (rISC) from the non-emissive triplet state to the emissive singlet state, assisted by thermal energy. nih.gov
Derivatives of dibenzo[a,j]phenazine, an aza-analogue of this compound, have been extensively developed as highly efficient TADF emitters. nih.gov These molecules often employ a donor-acceptor (D-A) architecture, where the dibenzo[a,j]phenazine core acts as the acceptor. nih.gov The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small ΔEST, which is essential for TADF. nih.gov By carefully selecting the donor units, the emission color of these TADF materials can be tuned across the visible spectrum, from green to deep-red. rsc.orgrsc.org OLEDs fabricated with these dibenzo[a,j]phenazine-based TADF emitters have achieved high external quantum efficiencies (EQEs), with some orange-red devices reaching up to 22.0%. nih.govresearchgate.net
| Emitter | Donor Unit | Emission Color | Max EQE [%] | Emission Peak [nm] |
|---|---|---|---|---|
| POZ-DBPHZ | Phenoxazine | Orange | 16.0 | N/A |
| PTZ-DBPHZ | Phenothiazine | Orange | 16.8 | N/A |
| 2DMAC-BP-F | DMAC | Yellow-Green | 21.8 | 518 |
| xDMAC-BP | DMAC | Orange-Red | 22.0 | 606 |
| Ac-BPCN | Acridine | Yellow-Orange | >20 | 597 |
Utilization as High Spectral Purity Luminophores in Organic Light-Emitting Diodes (OLEDs)
Comprehensive research into the application of this compound as a high spectral purity luminophore in Organic Light-Emitting Diodes (OLEDs) is limited in publicly available scientific literature. While the broader class of polycyclic aromatic hydrocarbons (PAHs) is extensively studied for OLED applications, specific data on the electroluminescent properties and device performance of this compound remains scarce.
Recent synthetic strategies have been developed for Dibenzo[a,j]anthracenes (a synonym for this compound), and the fundamental photophysical properties of some of its derivatives have been characterized. google.comresearchgate.net These studies indicate that substituted Dibenzo[a,j]anthracene derivatives can exhibit blue fluorescence. google.com However, the reported photoluminescence quantum yields are in the moderate range of 5-12%, which may limit their efficiency as primary emitters in high-performance OLEDs. google.comresearchgate.net
A U.S. patent lists this compound among a large number of potential organic compounds for use in OLED devices, but it does not provide specific examples or performance data related to its use as a high spectral purity emitter. The focus of current research on related compounds often involves their use as building blocks for larger, more complex molecular structures or as host materials rather than as the primary light-emitting guest. acs.org
Comparative Studies and Structural Relationships with Other Polycyclic Aromatic Hydrocarbons
Dibenzo[a,j]naphthacene vs. Linear Acenes (e.g., Tetracene, Pentacene)
The comparison between this compound and its linear isomers, such as pentacene (B32325), highlights significant differences in their electronic structure and chemical stability. These differences are primarily attributed to the mode of benzene (B151609) ring fusion.
The electronic and photophysical properties of this compound diverge significantly from those of linear acenes. This compound, with its nonlinear arrangement of fused rings, exhibits absorption maxima at much shorter wavelengths compared to its linear isomer, pentacene. For instance, derivatives of dibenz[a,j]anthracene (B1218775) (DBA), another name for this compound, are colorless in solution with absorption maxima around 320 nm. nih.govacs.org In stark contrast, pentacene is known for its characteristic purple color, arising from a maximum absorption at approximately 600 nm in solution. acs.org This substantial difference in their absorption spectra is a direct consequence of their differing electronic structures and energy gaps between frontier orbitals. nih.govacs.org
The nature of the lowest energy singlet excited state (S1) also differs. In some DBA derivatives, the S0 → S1 transition is very weak, leading to what is described as a "dark" S1 state. nih.gov Despite this, these molecules can exhibit highly structured emission profiles with moderate photoluminescence quantum yields, suggesting a rigid molecular structure that limits non-radiative decay pathways. nih.gov
In contrast, the electronic states of linear acenes like tetracene and pentacene have been extensively studied. The lowest excited singlet state in tetracene is of 1B2u symmetry. capes.gov.brepa.gov For pentacene, the S1 and T1 states are primarily characterized by the HOMO-to-LUMO single excitation. roaldhoffmann.com The energy of these states decreases as the length of the linear acene increases, which is consistent with their smaller HOMO-LUMO gaps. nih.gov
A critical differentiator between this compound and linear acenes is their relative stability. Linear acenes are notoriously unstable, with their reactivity increasing with the number of linearly fused rings. acs.orgresearchgate.net This inherent instability has been a significant barrier to their practical application in areas like organic electronics. acs.org The reactivity of linear acenes is linked to a decrease in resonance energy per ring as the chain length increases, leading to a more "polyene-like" character for higher members of the series. researchgate.net
Conversely, PAHs with angular or two-dimensional fusion, such as this compound, exhibit enhanced stability. acs.org The introduction of angular fusion is a well-known strategy to improve the stability of PAHs. For example, angularly fused bis(tetracene) derivatives have been shown to be stable under ambient conditions. acs.org This increased stability in angular systems is often attributed to a disruption of the electronic structure that makes them less susceptible to oxidation and other degradation pathways. nih.gov The mixed fusion architecture of this compound, therefore, confers a greater resistance to degradation compared to its purely linear counterparts. nih.govacs.org
Comparison with Angularly Fused Polycyclic Aromatic Hydrocarbons (PAHs)
While the angular fusion in this compound enhances its stability relative to linear acenes, its properties are also distinct from PAHs that are exclusively composed of angularly fused rings.
This compound represents a hybrid system, incorporating both linear and angular fusion within the same molecule. nih.govacs.org This unique structural motif results in electronic properties and stability that are intermediate between the two extremes of purely linear and purely angular PAHs. The presence of the angularly fused portions of the molecule contributes to its enhanced stability over linear acenes. acs.org However, the linear tetracene-like segment within its structure still influences its electronic properties, distinguishing it from fully angular systems like picene (B1221364) or dibenzo[c,g]phenanthrene. The frontier molecular orbitals (HOMO and LUMO) in linear PAHs tend to be localized at the zigzag edges, whereas in angular PAHs, they are more uniformly distributed across the molecule. researchgate.net The mixed architecture of this compound would therefore be expected to have a more complex distribution of these orbitals.
Structure-Property Relationships within this compound Isomers and Related Architectures
The electronic and photophysical properties of this compound can be tuned through chemical modification and by varying the arrangement of the fused rings in its isomers.
Research into derivatives of this compound has shown that the introduction of functional groups can have a variable impact on its properties. For instance, altering the electronic nature of phenyl substituents at the 5 and 9 positions of the dibenz[a,j]anthracene core was found to have a negligible effect on the molecule's photophysical properties. nih.gov In contrast, extending the π-conjugation by fusing a naphthyl group to the core resulted in a noticeable red-shift in both the absorption and emission spectra. nih.gov This indicates that extending the conjugated system is a more effective strategy for tuning the optoelectronic properties than the inductive effects of substituents in these particular positions.
The table below summarizes the photophysical properties of several 5,9-diphenyl-dibenz[a,j]anthracene derivatives and a naphtho-fused analogue, illustrating these structure-property relationships. nih.gov
Isomers of this compound, such as dibenzo[de,mn]naphthacene, also exhibit distinct properties based on their unique ring fusion patterns, further underscoring the critical role of molecular architecture in determining the characteristics of these complex PAHs. nih.gov
Q & A
Q. How can researchers systematically address conflicting data from multiple sources (e.g., solubility, logP) for this compound?
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Replicate experiments using standardized protocols (e.g., OECD 105 for water solubility).
- Novelty : Use computational tools (e.g., Crippen/McGowan methods) to predict logP (-9.91) and validate with shake-flask assays .
- Documentation : Maintain detailed metadata (temperature, solvent purity) to identify variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
